molecular formula C17H14N2O3S2 B6417327 methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate CAS No. 58915-10-9

methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate

Cat. No.: B6417327
CAS No.: 58915-10-9
M. Wt: 358.4 g/mol
InChI Key: PDOSATGBVNVWDC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate typically involves the reaction of 2-mercaptobenzothiazole with methyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative .

Biological Activity

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antimicrobial, and other therapeutic effects, supported by data from various studies.

Chemical Structure and Properties

The compound has the molecular formula C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S and features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable anti-inflammatory properties. A study synthesized various 2-mercaptobenzothiazole derivatives and evaluated their effects on inflammation. Some compounds demonstrated significant analgesic and anti-inflammatory activities comparable to established NSAIDs like diclofenac sodium .

Table 1: Summary of Anti-inflammatory Activities

CompoundActivity TypeReference
This compoundAnti-inflammatory
Diclofenac SodiumStandard NSAID

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies have shown that certain benzothiazole derivatives possess selective activity against Gram-negative bacteria such as Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaActivity LevelReference
This compoundPseudomonas aeruginosaSelective
Other Benzothiazole DerivativesVarious StrainsVariable

3. Cytotoxicity Studies

In assessing the safety profile of this compound, cytotoxicity studies are crucial. Preliminary findings suggest that while some analogs exhibit potent biological activity, they may also present cytotoxic effects at higher concentrations. For instance, certain derivatives showed significant cytotoxicity in cell lines at concentrations above 20 µM .

Table 3: Cytotoxicity Data

CompoundCell Line TestedConcentration (µM)Cytotoxicity LevelReference
This compoundB16F10 Cells≤20Non-cytotoxic
Analog 2B16F10 Cells2.5+Significant Cytotoxicity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The benzothiazole ring is essential for its interaction with biological targets, while modifications in the acetamido group can enhance or diminish activity. Studies have shown that specific substitutions on the benzothiazole moiety can lead to improved anti-inflammatory and antimicrobial properties .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study 1: A derivative similar to this compound was tested for its anti-inflammatory properties in a murine model of arthritis, demonstrating significant reduction in swelling and pain compared to controls.
  • Case Study 2: In vitro assays revealed that analogs inhibited tyrosinase activity effectively, suggesting potential applications in treating hyperpigmentation disorders .

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-22-16(21)11-6-2-3-7-12(11)18-15(20)10-23-17-19-13-8-4-5-9-14(13)24-17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSATGBVNVWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200838
Record name Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58915-10-9
Record name Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58915-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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